molecular formula C11H17Cl2FN2 B598499 1-(3-Fluorobenzyl)piperazine dihydrochloride CAS No. 199672-04-3

1-(3-Fluorobenzyl)piperazine dihydrochloride

Cat. No. B598499
CAS RN: 199672-04-3
M. Wt: 267.169
InChI Key: BRNBEBNBUUJUPC-UHFFFAOYSA-N
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Description

“1-(3-Fluorobenzyl)piperazine dihydrochloride” is a compound with the molecular formula C11H17Cl2FN2 . It is a derivative of piperazine, a class of compounds that have been used as anthelmintics (anti-parasitic agents) since 1953 . This compound is a reagent in the preparation of N-(pyridinylmethyl)dimethyl(oxo)pyrrolo[3,2-d]pyrimidinyl)benzenesulfonamide derivatives as A2B adenosine receptor antagonists .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of research for many years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1-(3-Fluorobenzyl)piperazine dihydrochloride” can be represented by the InChI string: InChI=1S/C11H15FN2.2ClH/c12-11-3-1-2-10(8-11)9-14-6-4-13-5-7-14;;/h1-3,8,13H,4-7,9H2;2*1H . The compound has a molecular weight of 267.17 g/mol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 267.17 g/mol . Other computed properties include a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 3, a rotatable bond count of 2, and a topological polar surface area of 15.3 Ų .

Mechanism of Action

While the specific mechanism of action for “1-(3-Fluorobenzyl)piperazine dihydrochloride” is not mentioned in the literature, piperazine compounds in general are known to act as GABA receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause irritation to the eyes, skin, and respiratory system, and may result in skin burns and sensitization . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2.2ClH/c12-11-3-1-2-10(8-11)9-14-6-4-13-5-7-14;;/h1-3,8,13H,4-7,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNBEBNBUUJUPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697954
Record name 1-[(3-Fluorophenyl)methyl]piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorobenzyl)piperazine dihydrochloride

CAS RN

199672-04-3
Record name 1-[(3-Fluorophenyl)methyl]piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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